11-Hydroxytetrahydrocannabinol

Cannabinoid pharmacology In vivo potency Behavioral pharmacology

11-Hydroxytetrahydrocannabinol (11-OH-THC; CAS 34675-49-5) is the primary active metabolite of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), formed through hepatic cytochrome P450-mediated oxidation. As a cannabinoid, it acts as a partial agonist at the cannabinoid receptor type 1 (CB1) and is further metabolized to the inactive 11-nor-9-carboxy-Δ⁹-THC (THC-COOH).

Molecular Formula C21H30O3
Molecular Weight 330.5 g/mol
CAS No. 34675-49-5
Cat. No. B163146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Hydroxytetrahydrocannabinol
CAS34675-49-5
Synonyms11-hydroxy-delta(9)-tetrahydrocannabinol
11-hydroxy-delta(9)-tetrahydrocannabinol, (6aR-trans)-isomer
11-hydroxy-delta(9)-tetrahydrocannabinol, (trans)-isomer
11-hydroxy-delta(9)-THC
11-hydroxytetrahydrocannabinol
7-hydroxy-delta(1)-tetrahydrocannabinol
Molecular FormulaC21H30O3
Molecular Weight330.5 g/mol
Structural Identifiers
SMILESCCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)CO)O
InChIInChI=1S/C21H30O3/c1-4-5-6-7-14-11-18(23)20-16-10-15(13-22)8-9-17(16)21(2,3)24-19(20)12-14/h10-12,16-17,22-23H,4-9,13H2,1-3H3/t16-,17-/m1/s1
InChIKeyYCBKSSAWEUDACY-IAGOWNOFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





11-Hydroxytetrahydrocannabinol (CAS: 34675-49-5): A Primary Psychoactive THC Metabolite for Pharmacological and Analytical Research


11-Hydroxytetrahydrocannabinol (11-OH-THC; CAS 34675-49-5) is the primary active metabolite of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), formed through hepatic cytochrome P450-mediated oxidation [1]. As a cannabinoid, it acts as a partial agonist at the cannabinoid receptor type 1 (CB1) [2] and is further metabolized to the inactive 11-nor-9-carboxy-Δ⁹-THC (THC-COOH) [1]. It is commercially available as a Certified Reference Material (CRM) for analytical applications in forensic toxicology, clinical research, and pharmacokinetic studies .

Why 11-Hydroxytetrahydrocannabinol Cannot Be Replaced by THC or Other Metabolites in Targeted Studies


In-class cannabinoids are not interchangeable due to significant differences in receptor pharmacology, metabolic fate, and resulting in vivo activity. While Δ⁹-THC is the primary psychoactive constituent, its metabolite 11-OH-THC exhibits distinct pharmacokinetic properties, including a different time to maximum concentration (Tmax) [1]. Furthermore, 11-OH-THC demonstrates higher CB1 receptor binding affinity and markedly greater in vivo potency in certain behavioral assays compared to its parent compound [2]. Conversely, the secondary metabolite THC-COOH is largely inactive at CB1 receptors [3]. These quantifiable divergences underscore the necessity for compound-specific 11-OH-THC reference materials to ensure accurate analytical quantification and valid pharmacological interpretation, as generic substitution would confound experimental outcomes.

Quantitative Evidence Guide for 11-Hydroxytetrahydrocannabinol: Differentiating Potency, Pharmacokinetics, and Analytical Use


Superior In Vivo Potency of 11-OH-THC vs. THC in Murine Behavioral Models

In rodent models of psychoactivity, 11-OH-THC demonstrates significantly greater potency than its parent compound, Δ⁹-THC. This difference is most pronounced in assays of catalepsy and hypothermia, where 11-OH-THC was found to be up to 31-fold more potent [1]. This data establishes 11-OH-THC as a highly potent cannabinoid in its own right, beyond being a simple metabolite.

Cannabinoid pharmacology In vivo potency Behavioral pharmacology Drug discrimination

Higher CB1 Receptor Binding Affinity of 11-OH-THC Compared to Δ⁹-THC

At the molecular level, 11-OH-THC exhibits marginally higher affinity for the CB1 receptor than Δ⁹-THC. Radioligand binding studies demonstrate that 11-OH-THC binds to CB1 with approximately 1.5-fold higher affinity, while both compounds function as partial agonists in functional [³⁵S]GTPγS binding assays [1]. This suggests a stronger initial interaction with the primary target receptor.

Receptor pharmacology Binding affinity Cannabinoid receptors In vitro pharmacology

Activity-Adjusted Comparison: 11-OH-THC is 153% as Active as THC in Nociception

When comparing the bioactivity of 11-OH-THC and THC while accounting for their different pharmacokinetic profiles (i.e., normalizing for circulating drug levels), 11-OH-THC exhibits superior activity. In the tail-flick test of nociception, 11-OH-THC was calculated to be 153% as active as THC [1]. Conversely, for catalepsy, it was 78% as active, indicating that the relative potency of the metabolite is effect-specific.

Pharmacodynamics Pharmacokinetics Nociception Analgesia

Divergent Pharmacokinetic Profile: 11-OH-THC Exhibits a Slower Tmax Than THC

The pharmacokinetic (PK) behavior of 11-OH-THC is distinct from that of its parent compound. In mice, 11-OH-THC achieved a time to maximum concentration (Tmax) of 30 minutes across intravenous, intraperitoneal, and oral routes of administration [1]. In contrast, THC reached its Tmax at the first collection time point (10 minutes) for IV and IP routes, and at 60 minutes for oral gavage [1]. This demonstrates a fundamental difference in their absorption and distribution kinetics.

Pharmacokinetics ADME Metabolism Bioanalysis

Certified Reference Material Status with ISO 17034 Accreditation for 11-OH-THC

For quantitative analytical workflows, 11-OH-THC is available as a Certified Reference Material (CRM) manufactured under ISO/IEC 17025 and ISO 17034 accreditation . This certification provides a defined level of metrological traceability and a stated uncertainty for the certified property value (e.g., concentration). This is in contrast to a standard 'analytical standard' which may lack the same rigorous, independent accreditation of its production process and assigned values.

Analytical chemistry Forensic toxicology Quality control Reference standards

Validated Application Scenarios for 11-Hydroxytetrahydrocannabinol Based on Differentiated Evidence


Quantitative Bioanalysis of 11-OH-THC in Forensic and Clinical Toxicology

The ISO 17034-accredited CRM status of 11-OH-THC makes it the definitive choice for calibrating and validating LC-MS/MS or GC-MS methods for quantifying this metabolite in biological matrices. Its distinct pharmacokinetic profile, including a different Tmax compared to THC [1], necessitates a specific reference standard for accurate identification and quantification, as required for forensic casework, workplace drug testing, and clinical trial monitoring.

Mechanistic Studies of Cannabinoid Pharmacology and Metabolism

Researchers investigating the distinct contributions of THC and its metabolites to the overall cannabis effect profile should prioritize 11-OH-THC. Its quantifiably higher CB1 receptor binding affinity [2] and up to 31-fold greater in vivo potency in specific behavioral assays [2] confirm it is a major contributor to cannabinoid activity. Using 11-OH-THC directly allows for the dissection of its specific pharmacological and toxicological roles, independent of hepatic conversion from THC.

Physiologically Based Pharmacokinetic (PBPK) Modeling

Accurate PBPK modeling of cannabinoid exposure requires precise compound-specific input parameters. The established PK data for 11-OH-THC, including its 30-minute Tmax across multiple administration routes and its 153% activity relative to THC in nociception tests [1], provides critical, quantifiable inputs. This allows for more accurate predictions of target tissue exposure to this active metabolite compared to models that rely solely on THC parameters [3].

In Vivo Behavioral Pharmacology Studies

When investigating the effects of cannabis or oral THC formulations, directly administering 11-OH-THC is crucial for modeling the contribution of first-pass metabolism. Its dramatically higher potency than THC in assays of catalepsy (7- to 15-fold) and hypothermia (7- to 31-fold) [2] demonstrates that it cannot be substituted. Using 11-OH-THC enables researchers to study its effects in a controlled, dose-dependent manner, which is essential for understanding the pharmacology of edible cannabis products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 11-Hydroxytetrahydrocannabinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.